

using 5,6-Dimethylundecane as a combustion model compound

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Compound of Interest

Compound Name: 5,6-Dimethylundecane

CAS No.: 17615-91-7

Cat. No.: B091447

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Executive Summary

This guide details the application of **5,6-Dimethylundecane** (

) as a high-fidelity model compound for mid-distillate fuel surrogates (Jet A-1, Diesel). While -alkanes (e.g.,

-dodecane) model the linear paraffinic fraction, and highly branched isomers (e.g., iso-cetane) model the low-reactivity fraction, 5,6-DMU occupies a critical "middle ground." It represents the lightly branched iso-alkane fraction, offering a distinct negative temperature coefficient (NTC) behavior and ignition delay profile driven by its central tertiary carbon atoms.

This document provides protocols for kinetic modeling, experimental validation, and surrogate formulation.

Part 1: Scientific Rationale & Physicochemical Profile[1][2]

The Role of 5,6-Dimethylundecane

In modern surrogate formulation, accurate prediction of Derived Cetane Number (DCN) and Yield Sooting Index (YSI) requires components that mimic the steric hindrance of real fuel mixtures without the complexity of full multi-component blends.

- **Structural Significance:** The methyl groups at positions 5 and 6 create two adjacent tertiary C-H bonds. Tertiary C-H bonds have lower Bond Dissociation Energies (BDE ~96 kcal/mol) compared to secondary (~98 kcal/mol) and primary (~101 kcal/mol) bonds, making them preferred sites for H-abstraction by

and

radicals.
- **Combustion Impact:** Unlike terminal branching, central branching in 5,6-DMU significantly interrupts the low-temperature "zipping" reactions (isomerization of

to

) , altering the ignition delay time in the NTC region (700–900 K).

Physicochemical Properties Table

Data synthesized from thermodynamic estimations and comparative alkane studies.

Property	Value (Approx.)	Relevance to Combustion
Formula		Matches average carbon number of Diesel/Jet cuts.
Molecular Weight	184.36 g/mol	Transport property modeling (Diffusion).[1]
Boiling Point	~228°C	Evaporation characteristics in spray combustion.[1]
Cetane Number (CN)	~50–55 (Est.)	Lower than -tridecane (~75), higher than iso-cetane (15).
Bond Dissociation Energy (C-H)	96.5 kcal/mol	Critical for initiation reaction rates.
Phase at STP	Liquid	Suitable for liquid fuel injection systems.[1]

Part 2: Application Protocols

Protocol A: Computational Kinetic Modeling

Objective: Construct a reaction mechanism for 5,6-DMU to simulate ignition delay and flame speed.

Prerequisites: CHEMKIN-Pro, Cantera, or equivalent solver.

Step 1: Define the Fuel Structure & Sites

- Define the molecule in SMILES format: CCCCC(C)C(C)CCCC.[\[2\]](#)[\[3\]](#)
- Identify unique H-abstraction sites:
 - Primary (CCCCC(C)C(C)CCCC): Terminal methyls (positions 1, 11) and branch methyls.[\[4\]](#)
 - Secondary (CCCCC(C)C(C)CCCC): Methylene groups (positions 2,3,4, 7,8,9,10).
 - Tertiary (CCCCC(C)C(C)CCCC): Methine groups (positions 5, 6).

Step 2: Assign Rate Constants (Reaction Classes) Do not calculate every rate from scratch.

Use Reaction Class Transition State Theory (RC-TST) to map rates from established mechanisms (e.g., LLNL Alkane Mechanism, Sarathy et al.).

- H-Abstraction: Assign faster rates to the C5/C6 tertiary sites.
 - Reference: [\[1\]](#)
 - Use $\Delta H_{\text{TS}}^{\ddagger}$ values from [\[1\]](#) and apply a 10 kcal/mol lower for tertiary sites.[\[1\]](#)
- Isomerization (CCCCC(C)C(C)CCCC)

): This is the rate-limiting step for autoignition. The 5,6-methyl groups introduce steric strain for 1,5-H and 1,6-H shifts crossing the central bond. Increase the energy barrier (

) by 1.5 kcal/mol for shifts involving the tertiary carbons.

Step 3: Beta-Scission Pathways[1]

- Model the breakdown of the alkyl radical.
- Critical Pathway: The C5-C6 bond is weak.[1] Cleavage here yields two smaller fragments (e.g., C6 and C7 alkenes/radicals).
- Validation Check: Ensure the mechanism predicts a higher concentration of propene and isobutene compared to n-tridecane oxidation.

Step 4: Thermodynamic Consistency Use THERM or Benson Group Additivity to calculate Enthalpy (

), Entropy (

), and Heat Capacity (

).

- Correction: Apply a "Gauche interaction" correction for the adjacent methyl groups at C5/C6.

Protocol B: Experimental Validation (Shock Tube)

Objective: Measure Ignition Delay Time (IDT) to validate the kinetic model.

Equipment: High-Pressure Shock Tube (HPST).[1]

1. Mixture Preparation

- Fuel Handling: 5,6-DMU is a liquid with low vapor pressure.[1]
- Step 1: Evacuate the mixing tank to

Torr.

- Step 2: Inject liquid 5,6-DMU through a heated septum (set to 120°C) to ensure flash vaporization.
- Step 3: Introduce Oxidizer (Synthetic Air: 21%
, 79%
) and Diluent (Argon/Helium) manometrically.
- Step 4: Allow 4 hours for diffusional mixing. Use a magnetic stirrer if the tank is equipped.

2. Shock Tube Configuration

- Driven Section: Heated to 100°C to prevent fuel condensation on walls.[1]
- Diaphragms: Polycarbonate (scored) for low pressure; Aluminum for high pressure.

3. Data Acquisition

- Variables:
 - Temperature (
): 650 K – 1400 K (covers NTC and High-T regions).
 - Pressure (
): 20 bar (relevant to diesel engines).
 - Equivalence Ratio (
): 0.5, 1.0, 2.0.[5][6][7]
- Measurement:
 - Record side-wall pressure trace.[1]
 - Record
chemiluminescence (306 nm) using a photomultiplier tube.

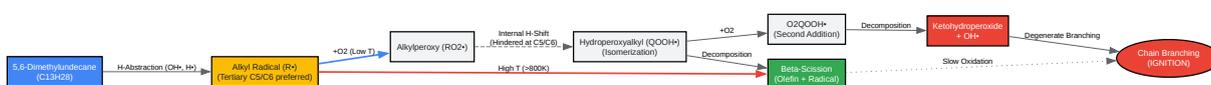
- Definition: IDT () is the time interval between shock arrival (pressure step) and the maximum gradient of the signal ().

4. Safety Protocol (Self-Validating)

- Check: Before every shot, calculate the partial pressure of 5,6-DMU. If (vapor pressure at wall temp), condensation will occur, invalidating the equivalence ratio.
- Rule: Maintain .

Part 3: Mechanistic Visualization

The following diagram illustrates the competition between the Low-Temperature Branching (leading to ignition) and High-Temperature Scission (leading to flame propagation), highlighting the specific role of the 5,6-dimethyl structure.



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Caption: Oxidation pathway of 5,6-DMU. Note the steric hindrance at the QOOH shift step (dashed line), which modulates the NTC behavior compared to linear alkanes.

Part 4: References

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